Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H18N2O5 and a molecular weight of 246.26 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.
Preparation Methods
The synthesis of tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes . The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group.
Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: Contains a dimethylamino and fluoromethyl group instead of a methoxy and nitromethyl group.
Properties
Molecular Formula |
C10H18N2O5 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O5/c1-9(2,3)17-8(13)11-5-10(6-11,16-4)7-12(14)15/h5-7H2,1-4H3 |
InChI Key |
CFVGOEVXTQTQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])OC |
Origin of Product |
United States |
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